Diethyl 2-methylglutarate

Description

Overview of the Chemical Entity and its Position in Organic Synthesis

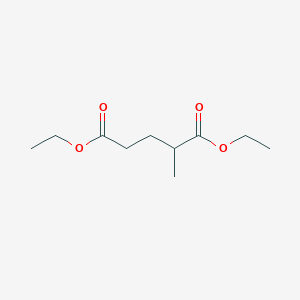

Diethyl 2-methylglutarate, with the chemical formula C10H18O4, is a dicarboxylic acid ester. lookchem.comnih.gov It is structurally characterized by a five-carbon glutarate backbone with a methyl group at the second position and ethyl esters at both carboxylic acid ends. nih.gov This structure makes it a useful building block in organic synthesis. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 2-methylglutaric acid, or can participate in various condensation reactions. ontosight.aiorgsyn.org The methyl group introduces a chiral center, meaning that this compound can exist as two different enantiomers, which is of significant interest in the synthesis of stereochemically defined molecules. solubilityofthings.com

The synthesis of this compound is typically achieved through the esterification of 2-methylglutaric acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai 2-Methylglutaric acid itself can be synthesized through various methods, including the reaction of diethyl malonate and methyl methacrylate (B99206). google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | diethyl 2-methylpentanedioate |

| CAS Number | 18545-83-0 |

| Boiling Point | 238°C at 760 mmHg |

| Density | 1.006 g/cm³ |

Rationale for Scholarly Interest in this compound

The academic interest in this compound stems from several key aspects of its chemical nature and potential applications:

As a Chiral Building Block: The presence of a stereocenter makes this compound a valuable precursor for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. The ability to selectively synthesize or separate its enantiomers allows for the construction of molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.

Intermediate in Pharmaceutical Synthesis: this compound and its parent acid have been explored as intermediates in the synthesis of various pharmaceutical compounds. ontosight.ai The glutaric acid motif is present in a number of biologically active molecules, and the 2-methyl substitution can influence the molecule's conformation and interaction with biological targets.

Probing Metabolic Pathways: Derivatives of glutaric acid are involved in metabolic pathways. For instance, 2-methylglutaric acid is a known metabolite. hmdb.ca Studying compounds like this compound can provide insights into these biological processes.

Polymer Chemistry: Dicarboxylic acids and their esters are fundamental monomers in the synthesis of polyesters and polyamides. The methyl group in this compound can impart specific properties, such as altered crystallinity and thermal stability, to the resulting polymers. solubilityofthings.com

Current Landscape and Research Gaps Pertaining to this compound

The current research landscape for this compound indicates that while it is a known and commercially available compound, its full potential as a versatile building block in academic research is yet to be completely realized.

Current Landscape:

Synthesis and Derivatization: Established methods exist for the synthesis of this compound and its parent acid, 2-methylglutaric acid. ontosight.aigoogle.com Research has also been conducted on the synthesis of related derivatives.

Use in Industrial Applications: Patents suggest the use of related glutarate esters in various applications, hinting at the industrial relevance of this class of compounds. google.com

Metabolic Studies: The identification of 2-methylglutaric acid as a metabolite has led to its inclusion in metabolomics databases and some biological studies. hmdb.ca

Research Gaps:

Specific Applications in Total Synthesis: While its potential as a chiral building block is recognized, there is a lack of extensive literature detailing the specific and strategic use of this compound in the total synthesis of complex natural products or targeted pharmaceutical agents.

Stereoselective Catalysis: Further research is needed to develop highly efficient and stereoselective catalytic methods for the synthesis of enantiomerically pure this compound. This would significantly enhance its utility in asymmetric synthesis.

Comparative Studies: There is a need for comparative studies that systematically evaluate the advantages and disadvantages of using this compound versus other similar C5 dicarboxylic acid derivatives in specific synthetic applications. This would help to better define its niche in the synthetic chemist's toolbox.

Exploration of Biological Activity: While there are general mentions of potential antimicrobial and anti-inflammatory effects, in-depth studies to elucidate the specific biological activities of this compound and its derivatives are limited. ontosight.ai

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methylglutaric acid |

| Ethanol |

| Diethyl malonate |

| Methyl methacrylate |

| Polyesters |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSCLYKFOFTZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300218 | |

| Record name | 1,5-Diethyl 2-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-83-0 | |

| Record name | 1,5-Diethyl 2-methylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-methylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18545-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diethyl 2-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-methylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies and Chemical Transformations of Diethyl 2 Methylglutarate

Hydrolytic Cleavage Pathways

The hydrolysis of diethyl 2-methylglutarate involves the cleavage of its ester bonds to yield 2-methylglutaric acid and ethanol (B145695). This transformation can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Under acidic conditions, the hydrolysis proceeds via a series of equilibrium steps. The reaction is typically carried out by heating the ester with a dilute mineral acid like hydrochloric or sulfuric acid. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates a molecule of ethanol to give the protonated carboxylic acid. Subsequent deprotonation regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction is generally faster than acid-catalyzed hydrolysis. The mechanism proceeds through a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. An acidification workup step is required to obtain the free 2-methylglutaric acid.

Enzymatic hydrolysis offers a highly selective method for cleaving the ester bonds. Pig liver esterase (PLE) is known to catalyze the enantioselective hydrolysis of prochiral diesters like dimethyl 3-methylglutarate to the corresponding chiral half-ester. researchgate.net This high degree of selectivity is attributed to the specific binding of the substrate within the enzyme's active site. researchgate.net

In some cases, particularly with related substituted malonate esters under harsh conditions, hydrolysis can be accompanied by decarboxylation. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate with aqueous hydrobromic acid and acetic acid at reflux leads directly to 2-(perfluorophenyl)acetic acid, as the intermediate malonic acid is unstable under these conditions. beilstein-journals.org

Table 1: Hydrolytic Cleavage Conditions for this compound and Related Esters

| Catalyst/Reagent | Conditions | Product(s) | Notes |

|---|---|---|---|

| Dilute H₂SO₄ or HCl | Heat (reflux) | 2-Methylglutaric acid, Ethanol | Reversible reaction, driven by excess water. libretexts.org |

| Aqueous NaOH or KOH | Heat | Sodium/Potassium 2-methylglutarate, Ethanol | Irreversible saponification; requires acid workup for the free acid. |

| Pig Liver Esterase (PLE) | pH 8.0 Buffer | (R)- or (S)-Ethyl hydrogen 3-methylglutarate | Highly enantioselective hydrolysis of a single ester group. researchgate.net |

Reductive Conversion Reactions

The ester functional groups of this compound can be reduced to alcohols using strong reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). towson.edu

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. towson.edu LiAlH₄ acts as a source of hydride ions (H⁻), which are powerful nucleophiles. towson.edu The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of one of the ester groups. This is followed by the elimination of an ethoxide ion to form an intermediate aldehyde. The aldehyde is then immediately reduced by a second hydride ion to yield a primary alcohol upon protonation during the workup step. Since the molecule has two ester groups, this process occurs at both ends of the molecule, requiring four equivalents of hydride to achieve complete reduction.

The final product of the complete reduction of this compound is 2-methyl-1,5-pentanediol.

Table 2: Reductive Conversion of this compound

| Reducing Agent | Solvent | Product | Mechanism |

|---|

Substitution Reactions and Derivatization

This compound serves as a versatile starting material for the synthesis of various derivatives through substitution reactions at the carbonyl carbon. These reactions allow for the conversion of the ester groups into other functionalities.

One notable derivatization is the modified acyloin condensation to produce 2-hydroxy-3-methyl cyclopent-2-ene-1-one, a flavoring agent also known as maple lactone. google.com This intramolecular condensation is carried out using metallic sodium in a solvent like liquid ammonia. google.com The reaction proceeds through a bimolecular condensation and reduction of the two ester groups to form a cyclic α-hydroxy ketone (an acyloin). A key modification to the classical acyloin condensation for this specific synthesis is the controlled introduction of oxygen after the initial reaction, which alters the course of the reaction to favor the desired cyclopentenone product. google.com A 30% yield has been reported for this transformation from this compound. google.com

The ester groups can also be substituted by other nucleophiles. For example, reaction with amines can lead to the formation of amides, a common transformation in the synthesis of more complex molecules for pharmaceutical applications.

Table 3: Derivatization Reactions of this compound

| Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|

| Sodium, Liquid Ammonia, then Air | 2-Hydroxy-3-methyl cyclopent-2-ene-1-one | Modified Acyloin Condensation | google.com |

Decarboxylative Processes in Related Ketoglutarate Esters

While this compound itself does not readily undergo decarboxylation, the decarboxylation of structurally related α-keto esters, such as esters of α-ketoglutaric acid, is a fundamental process in both biochemistry and organic synthesis. creative-proteomics.com α-Ketoglutarate is a key intermediate in the citric acid cycle (TCA cycle), where it undergoes oxidative decarboxylation catalyzed by the α-ketoglutarate dehydrogenase complex. creative-proteomics.com This reaction converts α-ketoglutarate into succinyl-CoA, releasing a molecule of carbon dioxide. creative-proteomics.com

In organic chemistry, the decarboxylation of β-keto acids and their esters is a common synthetic strategy. csbsju.edu The presence of a carbonyl group beta to a carboxylic acid or ester group facilitates the loss of CO₂ upon heating, often under acidic conditions. csbsju.edumasterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com

The decarboxylation of α-keto acids can also be catalyzed by enzymes that utilize cofactors like thiamine (B1217682) pyrophosphate (TPP). wikipedia.orgnih.gov TPP stabilizes the carbanion intermediate formed after the loss of CO₂. nih.gov

Table 4: Decarboxylation Processes in Related Keto Esters and Acids

| Substrate Type | Conditions/Catalyst | Process | Significance |

|---|---|---|---|

| α-Ketoglutaric Acid | α-Ketoglutarate Dehydrogenase Complex | Oxidative Decarboxylation | Key step in the citric acid cycle, producing succinyl-CoA and CO₂. creative-proteomics.com |

| β-Keto Acids/Esters | Heat, often with acid | Thermal Decarboxylation | Common synthetic method (e.g., in malonic and acetoacetic ester syntheses). csbsju.edumasterorganicchemistry.com |

| α-Keto Acids | Thiamine Pyrophosphate (TPP)-dependent enzymes | Enzymatic Decarboxylation | Cofactor-mediated stabilization of the reaction intermediate. nih.gov |

Stereoselective Synthesis and Chiral Derivatization of Diethyl 2 Methylglutarate

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. For glutarate structures, both metal-based and organic catalysts have proven effective.

Chiral Lewis acids (CLAs) are catalysts that feature a metal center, such as aluminum, copper, iron, or zinc, coordinated to chiral organic ligands. wikipedia.orgnih.gov These catalysts function by activating a substrate towards nucleophilic attack, while the chiral environment around the metal center directs the attack to one face of the molecule, resulting in the preferential formation of one enantiomer. wikipedia.org This method is effective for a range of transformations, including Diels-Alder, aldol (B89426), and ene reactions. wikipedia.orgnih.gov

In the context of glutarate synthesis, a key reaction is the asymmetric homo-aldol reaction of ethyl pyruvate (B1213749). Research has shown that a chiral copper(II)/bisoxazoline complex can catalyze this reaction to produce diethyl-2-hydroxy-2-methyl-4-oxoglutarate with up to 96% enantiomeric excess (ee). researchgate.net Similarly, chiral iron(II) complexes have been shown to be active in promoting asymmetric conversions like the Nazarov reaction. mdpi.com The development of novel CLAs, such as those derived from a Mg²+ center with a binol-phosphate ester ligand or bulky aluminum reagents, has expanded the scope of these enantioselective reactions. wikipedia.orgnih.gov A visible light-triggered cascade reaction catalyzed by a chiral AlBr₃-activated 1,3,2-oxazaborolidine further highlights the innovation in this field. rsc.org

Table 1: Examples of Chiral Lewis Acid Catalyzed Reactions

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Copper(II)/Bisoxazoline | Asymmetric homo-aldol of ethyl pyruvate | Diethyl-2-hydroxy-2-methyl-4-oxoglutarate | Up to 96% | researchgate.net |

| Chiral AlBr₃-activated 1,3,2-Oxazaborolidine | Cycloaddition/rearrangement cascade | Polycyclic benzoisochromenes | 82–96% | rsc.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org Chiral primary and secondary amines, often derived from natural sources like amino acids (e.g., proline) and Cinchona alkaloids, are particularly versatile organocatalysts. rsc.orgnsf.gov They typically operate through two main catalytic cycles: enamine catalysis, where the amine reacts with a ketone or aldehyde to form a nucleophilic enamine, or iminium catalysis, where an α,β-unsaturated carbonyl is converted into an electrophilic iminium ion. nsf.gov

The enantioselective self-aldol reaction of ethyl pyruvate, a precursor to glutarate structures, has been successfully achieved using proline-like organocatalysts. mdpi.com Another effective catalyst is the (S)-2-pyrrolidine-tetrazole organocatalyst, known as the Ley catalyst, which has been used in the self-condensation of ethyl pyruvate and its cross-aldol reactions. mdpi.com These reactions are key steps toward synthesizing biologically relevant isotetronic acids, which feature a core structure derived from the aldol reaction of pyruvates. researchgate.netmdpi.com The use of cinchona-derived primary amines has also been shown to be effective and enantioselective for Michael additions. beilstein-journals.org

Biocatalytic Strategies for Stereocontrol

Biocatalysis leverages enzymes as natural, highly efficient, and stereoselective catalysts. Enzymes operate under mild conditions and their inherent chirality allows for exquisite control over the stereochemical outcome of a reaction, making them ideal for producing optically active compounds. For the synthesis of chiral glutarate derivatives, hydrolytic enzymes are particularly important.

Enzymes, particularly esterases and lipases, are widely used for the stereoselective synthesis of chiral molecules. researchgate.net A prominent example is the desymmetrization of a prochiral or meso compound, where an enzyme selectively transforms one of two identical functional groups, leading to a chiral product.

Pig liver esterase (PLE) has been extensively studied for the hydrolysis of symmetrical diesters. researchgate.net In the case of dimethyl 3-methylglutarate, a prochiral diester, PLE-catalyzed hydrolysis selectively cleaves one of the two ester groups. researchgate.net This enzymatic transformation yields methyl (R)-3-methylglutarate with high enantiomeric purity. researchgate.net This optically active monoester is a valuable building block for the synthesis of natural products. researchgate.netresearchgate.net The enantioselectivity of such enzymatic hydrolyses can be influenced by the substitution pattern at the α- and β-carbons of the glutaric ester. researchgate.net

Table 2: PLE-Catalyzed Hydrolysis of Dimethyl 3-methylglutarate

| Enzyme | Substrate | Product | Enantiomeric Purity | Reference |

|---|

Kinetic resolution is a method for separating a racemic mixture (a 1:1 mixture of two enantiomers) by using a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

Enzymes are exceptionally effective for kinetic resolution due to their high substrate enantioselectivity. While the PLE-catalyzed hydrolysis of prochiral dimethyl 3-methylglutarate is technically a desymmetrization, the underlying principle of the enzyme distinguishing between two prochiral groups is closely related to the stereoselectivity seen in kinetic resolutions. researchgate.netresearchgate.net More advanced strategies, such as dynamic kinetic resolution (DKR), combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. For example, Candida antarctica lipase (B570770) B (CALB) has been used in DKR processes for the synthesis of chiral drugs. acs.org

Diastereoselective Synthesis of Complex Diethyl 2-Methylglutarate Derivatives

Enantiomerically pure building blocks, such as the methyl (R)-3-methylglutarate produced via biocatalysis, serve as valuable starting materials for the synthesis of more complex molecules containing multiple stereocenters. In these syntheses, the existing stereocenter in the starting material directs the formation of new stereocenters, a process known as diastereoselective synthesis.

A compelling example is the use of methyl (R)-(+)-3-methylglutarate in the total synthesis of neopeltolide (B1256781), a complex marine macrolide natural product. mdpi.com The synthesis involves a multi-step sequence to construct the intricate tetrahydropyran (B127337) core of the molecule. Key steps include an ether transfer reaction and a radical cyclization of an acrylate (B77674) derivative, which proceeds with a high diastereoselectivity of 19:1. mdpi.com Other synthetic strategies toward neopeltolide also highlight diastereoselective methods, such as formal [4+2]-annulations and intramolecular Prins cyclizations to forge the tetrahydropyran ring with high stereocontrol. nih.gov These examples demonstrate how the simple chiral scaffold of a 2-methylglutarate derivative can be elaborated into a complex, biologically active natural product through carefully planned, stereocontrolled reactions. mdpi.comnih.gov

Applications of Diethyl 2 Methylglutarate As a Key Intermediate in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

Diethyl 2-methylglutarate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. ontosight.ailookchem.com Its structure can be strategically modified to construct the core skeletons of medicinally important molecules. The ester groups can be hydrolyzed, reduced, or undergo substitution reactions, while the carbon backbone can be further functionalized. ontosight.ai

For instance, chiral versions of methylglutaric acid derivatives, such as (R)-3-methylglutaric acid half-ester, are crucial starting materials for synthesizing complex natural products with potential therapeutic applications. This half-ester, which can be produced via enzymatic hydrolysis of the corresponding dimethyl ester, has been used to create synthons for macrocyclic mycotoxins like cytochalasins. iupac.org Furthermore, the chiral nature of 2-substituted glutaric analogs makes them key structural elements in many drug intermediates. doi.org While direct synthesis examples starting from the diethyl ester are specific to proprietary drug development processes, its utility is well-established in the broader context of building blocks for pharmaceuticals. ontosight.aiontosight.ai

Utilization in Agrochemical Production

The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of crop protection and enhancement products. lookchem.com Similar to its role in pharmaceuticals, its chemical structure provides a foundation for building active agrochemical ingredients. The related compound, dimethyl 2-methylglutarate, is a significant component in certain solvent mixtures used in phytosanitary formulations, demonstrating the utility of this chemical family in agricultural applications. google.com

Precursor in Natural Product Synthesis

The structural framework of this compound is present in numerous natural products, making it an attractive starting point or synthon for their total synthesis. Chiral glutaric acid derivatives are particularly important structural motifs in a wide array of natural compounds. doi.org

In the structural elucidation of complex natural products, a common strategy involves degrading the molecule into smaller, more easily identifiable fragments. The synthesis of these fragments from known starting materials can then confirm the proposed structure. Chiral methylglutaric acid derivatives, obtainable from their esters, have been employed in this manner. For example, the (R)-half-ester of 3-methylglutaric acid was used to synthesize a chiral bromoester, which is a key synthon for building parts of the macrocyclic structures of cytochalasin B (phomin) and cytochalasin D. iupac.org

The controlled introduction of multiple hydroxyl groups onto a carbon scaffold is a fundamental challenge in the synthesis of many natural products, such as polyketides and macrolides. This compound can serve as a precursor for creating such stereodefined polyhydroxylated building blocks. Through stereoselective reactions, such as enzyme-catalyzed hydrolysis, chiral half-esters can be generated. researchgate.net These chiral synthons can then be elaborated through sequences involving reductions, oxidations, and carbon-carbon bond-forming reactions to assemble complex fragments with multiple, precisely oriented hydroxyl groups. iupac.org

The table below summarizes key synthetic transformations and applications involving 2-methylglutarate derivatives.

| Starting Material Derivative | Key Transformation | Resulting Synthon/Product Class | Application Area |

| Dimethyl 2-methyleneglutarate | Asymmetric Hydrogenation | Chiral Dimethyl 2-methylglutarate doi.org | Chiral Building Blocks doi.org |

| Dimethyl 3-methylglutarate | Pig Liver Esterase (PLE) Hydrolysis | (R)-3-methylglutaric acid half-ester iupac.orgresearchgate.net | Natural Product Synthesis (Cytochalasins) iupac.org |

| This compound | Acyloin Condensation (modified) | 2-hydroxy-3-methyl cyclopent-2-ene-1-one google.com | Flavoring Agents google.com |

| (R)-(+)-3-Methylglutarate | Multi-step Synthesis | cis-Decalone intermediate acs.org | Natural Product Synthesis (Isoneoamphilectane) acs.org |

Intermediate in the Synthesis of Functional Organic Compounds

Beyond its roles in life sciences, this compound is a valuable intermediate for creating a range of functional organic compounds. ontosight.ailookchem.com Its ester groups can be converted into other functionalities, making it a building block in the synthesis of polymers and specialty materials. For example, dimethyl 2-methylglutarate is used as a component in the production of urethane-group-containing reaction products. google.com The reduction of the ester groups can yield 2-methyl-1,5-pentanediol, a diol that can be incorporated into polyesters and polyurethanes. lookchem.com Furthermore, modified acyloin condensation of this compound can be used to synthesize 2-hydroxy-3-methyl cyclopent-2-ene-1-one, a compound used as a flavoring agent. google.com

Computational and Theoretical Investigations of Diethyl 2 Methylglutarate Reactivity

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure, electron distribution, and energetic landscape of molecules. For a molecule like diethyl 2-methylglutarate, such studies would typically involve geometry optimization to find the most stable conformation(s), calculation of vibrational frequencies, and determination of electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Despite the utility of these methods, specific quantum chemical studies detailing the molecular structure and energetics of this compound are not readily found in the published scientific literature. While research on related glutarate compounds exists, providing insights into aspects like intermolecular hydrogen bonding and nonlinear optical properties, these findings are not directly transferable to this compound. researchgate.net

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling is a powerful methodology for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify the transition state structures and calculate the activation energies associated with a reaction. For this compound, this could involve modeling its synthesis via the esterification of 2-methylglutaric acid with ethanol (B145695), or its participation in other chemical transformations. ontosight.ai Such studies provide fundamental insights into reaction kinetics and can aid in optimizing reaction conditions.

However, a comprehensive search of scientific databases reveals a lack of specific in silico studies on the reaction mechanisms and transition states involving this compound. While computational studies have been performed on reactions of structurally similar molecules, such as the pseudo-Michael reaction of diethyl (ethoxymethylene)malonate, this level of detailed mechanistic investigation has not been applied to this compound in the available literature. researchgate.net

Simulations for Material Properties and Interactions (e.g., Gas Uptake)

Molecular simulations, including methods like Molecular Dynamics (MD) and Monte Carlo (MC), can predict the bulk properties of materials and their interactions with other substances. For instance, simulations could be employed to understand the behavior of this compound as a solvent or its potential for gas uptake in specific applications. These simulations rely on force fields that describe the interactions between atoms and molecules.

Currently, there is no specific research available in the public domain that details simulations of the material properties of this compound, including its potential for gas uptake. Such studies would be valuable for exploring its use in various material science applications.

Biological and Biomedical Research Applications of Diethyl 2 Methylglutarate

Exploration of Antimicrobial Activity

While direct and extensive research on the antimicrobial properties of diethyl 2-methylglutarate is not widely published, its chemical nature as an ester suggests potential bioactivity. ontosight.ai The parent compound, glutaric acid, has demonstrated virucidal properties. nih.gov A study on the virucidal effects of various dicarboxylic acids found that glutaric acid was effective against several strains of rhinovirus. nih.gov This activity was attributed to a combination of the low pH environment created by the acid and another pH-independent mechanism. nih.gov

Furthermore, various esters of fatty acids have been shown to possess antimicrobial capabilities against oral microorganisms. ontosight.ai For instance, the ethyl esters of linoleic acid and arachidonic acid have demonstrated bactericidal effects. ontosight.ai Although the specific antimicrobial spectrum for this compound has yet to be fully characterized, the known activity of its parent acid and related ester compounds provides a rationale for its exploration as a potential antimicrobial agent. ontosight.ainih.gov

Investigation of Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are an area of significant research interest. ontosight.ai This interest is partly based on the anti-inflammatory properties observed in other glutarate-containing molecules. For example, Curcumin diglutaric acid, an ester prodrug of curcumin, has shown potent anti-inflammatory effects by reducing levels of inflammatory mediators such as nitric oxide, IL-6, and TNF-α in macrophage cells. nih.gov

Additionally, studies on other dicarboxylate esters have revealed anti-inflammatory and analgesic properties. For instance, diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate has been shown to reduce acetic acid-induced writhing and carrageenan-induced paw edema in animal models. nih.gov This compound also inhibited the production of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov These findings for structurally related compounds suggest that this compound may also possess anti-inflammatory capabilities worthy of further investigation.

Use of Labeled Glutarate Derivatives as Biochemical Probes

The use of isotopically labeled molecules as probes in metabolic studies is a powerful technique in biomedical research. Glutarate derivatives, including this compound, are being explored for their utility in this area, particularly in the context of hyperpolarization.

Hyperpolarized magnetic resonance imaging (MRI) is an emerging technology that dramatically increases the signal of certain molecules, allowing for real-time, non-invasive monitoring of metabolic pathways. nih.govnih.gov A key area of application for this technology is the study of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govnih.gov

Researchers have successfully developed and tested ¹³C-labeled diethyl ketoglutarate derivatives as hyperpolarized probes to monitor the activity of 2-ketoglutarate dehydrogenase (2-KGDH), a critical enzyme in the TCA cycle. nih.govnih.gov In these studies, hyperpolarized diethyl [1,2-¹³C₂]-2-ketoglutarate was administered, and its metabolic fate was tracked. nih.govnih.gov The ester form allows the compound to be more readily taken up by cells, where it is then hydrolyzed to 2-ketoglutarate and enters the TCA cycle. nih.govnih.gov The subsequent decarboxylation by 2-KGDH produces hyperpolarized [¹³C]bicarbonate, which can be detected by MRS, providing a direct measure of flux through this part of the TCA cycle. nih.govnih.gov

| Hyperpolarized Tracer Characteristics | |

| Compound | Diethyl [1,2-¹³C₂]-2-ketoglutarate |

| Target Enzyme | 2-Ketoglutarate Dehydrogenase (2-KGDH) |

| Metabolic Pathway | Tricarboxylic Acid (TCA) Cycle |

| Detected Metabolite | Hyperpolarized [¹³C]bicarbonate |

| Significance | Allows for real-time, in vivo monitoring of a key control point in the TCA cycle. nih.govnih.gov |

This innovative approach holds promise for studying diseases associated with dysfunctional TCA cycle metabolism, such as cancer and diabetes. nih.gov

Research into Derivatives for Therapeutic Purposes

The structural backbone of this compound serves as a scaffold for the development of novel therapeutic agents. Research into its derivatives has uncovered potential applications in immunology and anti-inflammatory therapies. ontosight.ai

A notable example is the investigation of diethyl glutarate's role in regulating T-cell metabolism and anti-tumor immunity. Studies have shown that diethyl glutarate, as a cell-permeable form of glutarate, can influence the differentiation of CD8+ T cells and enhance their cytotoxic activity against target cells. This suggests a potential role for glutarate derivatives in the development of T-cell-based immunotherapies for cancer.

Furthermore, the aforementioned anti-inflammatory and analgesic effects of other diethyl dicarboxylate derivatives underscore the therapeutic potential of this class of compounds. nih.gov The ability of these molecules to inhibit the production of pro-inflammatory cytokines points towards their possible use in treating inflammatory conditions. nih.gov

| Compound | Reported Biological Activity | Potential Therapeutic Application |

| Diethyl glutarate | Regulates T-cell metabolism, enhances CD8+ T-cell cytotoxicity | Cancer Immunotherapy |

| Diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate | Anti-inflammatory and analgesic effects, inhibits pro-inflammatory cytokine production nih.gov | Inflammatory Disorders |

The ongoing research into the biological activities of this compound and its derivatives continues to open new avenues for the development of novel diagnostic and therapeutic tools in medicine.

Emerging Research Directions and Future Perspectives for Diethyl 2 Methylglutarate

Development of Novel Catalytic Systems for Efficient Transformations

The future utility of diethyl 2-methylglutarate is intrinsically linked to the development of advanced catalytic systems that can efficiently transform it into valuable downstream products. Research into the catalytic transformation of related esters provides a roadmap for future investigations into this compound.

A significant area of exploration is the catalytic reduction of the diester to produce valuable diols. For instance, the hydrogenation of related diesters like dimethyl glutarate to 1,5-pentanediol (B104693) has been studied using heterogeneous catalysts. dur.ac.uk Future research is expected to focus on developing selective and reusable catalysts for the hydrogenation of this compound to 2-methyl-1,5-pentanediol, a potentially useful monomer in polymer synthesis. lookchem.com Systems involving copper-manganese (B8546573) or novel bimetallic catalysts are promising candidates, offering an alternative to more toxic heavy metal catalysts like copper-chromium. dur.ac.uk

Enzymatic catalysis presents another frontier for the transformation of this compound. The use of esterases for the selective hydrolysis of diesters to their corresponding monoesters is a well-established biocatalytic method. Applying this to this compound could allow for the production of optically active monoesters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The mild reaction conditions and high selectivity of enzymes like porcine liver esterase (PLE) make this an attractive and green synthetic route.

Furthermore, research into the chemical reactions of similar compounds, such as dimethyl (S)-(+)-2-methylglutarate, reveals potential transformation pathways. These include oxidation to form carboxylic acids or ketones, and substitution reactions to introduce new functional groups. The development of novel catalysts, including organocatalysts and metal complexes, will be crucial for controlling the selectivity of these transformations and expanding the synthetic utility of this compound.

Expansion of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes, and the synthesis and application of this compound are no exception. Future research will focus on making both its production and its use more environmentally benign.

A key area of improvement is the synthesis of the compound itself. Traditional esterification methods often use strong acid catalysts like sulfuric acid, which can be corrosive and generate waste. ontosight.ai Future synthetic routes may employ solid acid catalysts or enzymatic processes to improve the environmental footprint of production. Moreover, optimizing the atom economy of the synthesis is a primary goal of green chemistry. dur.ac.uk Research into novel synthetic pathways, such as those developed for the related solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which involve single-step Michael additions with high atom economy, could provide a template for more sustainable production of this compound. researchgate.netrsc.org

Perhaps the most exciting future perspective lies in the application of glutarate esters as green solvents. The closely related compound, dimethyl 2-methylglutarate (commercially known as Rhodiasolv Iris), has been identified as a highly effective, biodegradable, and non-toxic solvent. d-nb.inforesearchgate.netresearchgate.netnih.gov It has an excellent safety profile and is derived from industrial by-products, aligning with the principles of a circular economy. harke.co.uk Given the structural similarity, this compound is a strong candidate for similar applications, potentially serving as a green alternative to hazardous solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). d-nb.infonih.gov

Table 1: Comparison of Green Solvent Properties to Conventional Solvents

| Property | Dimethyl 2-methylglutarate (Rhodiasolv Iris) | N-methyl-2-pyrrolidone (NMP) | N,N-dimethylformamide (DMF) |

|---|---|---|---|

| Toxicity Profile | Non-toxic, non-carcinogenic, non-irritating. nih.gov | Reproductive toxin. d-nb.inforesearchgate.net | Severe toxicity issues. d-nb.inforesearchgate.net |

| Biodegradability | Readily biodegradable. harke.co.uk | Not readily biodegradable. | Not readily biodegradable. |

| Source | Derived from industrial by-products. harke.co.uk | Petrochemical origin. | Petrochemical origin. |

| Flash Point | 90.8 °C. nih.gov | ~91 °C | ~58 °C |

| VOC Classification | Non-VOC (EU). harke.co.uk | Classified as a VOC. | Classified as a VOC. |

The data presented for dimethyl 2-methylglutarate suggests a promising path for this compound as a sustainable solvent in various applications, from cleaning products to advanced material processing. harke.co.uk

Exploration of New Biological and Material Science Utilities

Beyond its role as a solvent and intermediate, emerging research points to new and exciting applications for this compound in the fields of biological and materials science.

Biological Applications

This compound has been explored for its potential antimicrobial and anti-inflammatory effects. ontosight.ai While detailed studies on the compound itself are still emerging, research on related molecules provides a strong rationale for these activities. For example, ethyl pyruvate (B1213749), a structurally related ester, has demonstrated anti-inflammatory properties in experimental models. Additionally, other natural and synthetic compounds containing glutarate structures have shown biological activity. nih.gov Its characteristic fruity odor has also led to its use as a flavoring agent in the food industry. lookchem.com Future research will likely focus on detailed in-vitro and in-vivo studies to validate the antimicrobial and anti-inflammatory potential of this compound and its derivatives, potentially leading to new applications in pharmaceuticals or functional foods.

Material Science Applications

A significant breakthrough in the application of glutarate esters has been in the field of material science. Specifically, dimethyl 2-methylglutarate (Rhodiasolv Iris) has been successfully used as a green solvent for the liquid-phase exfoliation (LPE) of two-dimensional (2D) materials. d-nb.inforesearchgate.netresearchgate.net LPE is a method for producing single or few-layer sheets of materials like graphene, molybdenum disulfide (MoS₂), and tungsten disulfide (WS₂), which have revolutionary potential in electronics, catalysis, and energy storage. d-nb.info

The use of a non-toxic, biodegradable solvent like a glutarate ester is a critical step toward the scalable and sustainable industrial production of these advanced materials, replacing hazardous conventional solvents. d-nb.inforesearchgate.net Research has shown that Iris-assisted LPE can achieve high exfoliation yields for various materials. d-nb.info

Table 2: Exfoliation Yield of 2D Materials Using Dimethyl 2-Methylglutarate (Iris)

| Material | Exfoliation Yield (%) |

|---|---|

| MoS₂ | up to 52% d-nb.inforesearchgate.net |

| WS₂ | High Yield Reported d-nb.inforesearchgate.net |

| GeSe | High Yield Reported d-nb.inforesearchgate.net |

| Graphite | High Yield Reported d-nb.inforesearchgate.net |

Given these successful results with the dimethyl ester, a major future research direction will be the validation of this compound for the same purpose. Its slightly different solvent properties may offer unique advantages for exfoliating specific 2D materials. Furthermore, its role as a building block for polymers continues to be an area of interest. The diol derived from its reduction, 2-methyl-1,5-pentanediol, can be used to create new polyesters and polyurethanes with tailored properties.

Q & A

Q. How can researchers design a literature review strategy to identify prior applications of this compound?

- Methodological Answer : Use Boolean search terms in academic databases (e.g., SciFinder, PubMed): ("this compound" OR "2-methylglutaric acid diethyl ester") AND ("synthesis" OR "solvent properties" OR "applications"). Filter results by citation count and peer-reviewed journals. Cross-reference patents (e.g., USPTO, Espacenet) for industrial precedents. Cluster findings by methodology (e.g., catalytic studies, spectroscopic analyses) to identify gaps .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How can solvent clustering analyses resolve contradictions in this compound’s solvent compatibility data?

- Methodological Answer : Apply fuzzy divisive hierarchical clustering (FDHC) using descriptors like Hansen solubility parameters, dipole moments, and logP. Compare experimental data (e.g., solubility tests) with theoretical predictions (COSMO-RS simulations). Discrepancies often arise from impurities or measurement conditions (e.g., temperature gradients). Validate clusters via principal component analysis (PCA) and replicate studies under standardized conditions .

Q. What statistical approaches are effective in analyzing conflicting catalytic efficiency data for this compound synthesis?

- Methodological Answer : Use ANOVA or Kruskal-Wallis tests to compare yields across catalysts (e.g., H₂SO₄ vs. enzyme-based). Control variables (temperature, reaction time) via factorial design. Confounding factors (e.g., moisture content) are identified via regression analysis. Report confidence intervals (95%) and effect sizes. Meta-analyses of published data can reconcile outliers by normalizing reaction scales .

Q. How do steric and electronic effects of the 2-methyl group impact this compound’s reactivity in esterification?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and electron density maps. Compare reaction kinetics (Arrhenius plots) with unsubstituted glutarate esters. Steric hindrance from the methyl group may reduce nucleophilic attack efficiency, quantified via turnover frequency (TOF) measurements. Experimental validation uses isotopic labeling (¹³C-glutaric acid) to track regioselectivity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and residual acid content (<0.5%). Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Statistical process control (SPC) charts track variability. Pre-treatment of reagents (e.g., molecular sieves for ethanol) minimizes moisture-induced side reactions .

Q. How can this compound’s environmental fate be assessed to align with green chemistry principles?

- Methodological Answer : Conduct lifecycle assessments (LCAs) evaluating synthesis waste (e.g., sulfuric acid byproducts) and biodegradability (OECD 301 tests). Compare with bio-based esters (e.g., ethyl lactate) using metrics like E-factor (kg waste/kg product). Advanced oxidation processes (AOPs) test degradation pathways. Computational toxicity models (ECOSAR) predict ecotoxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.